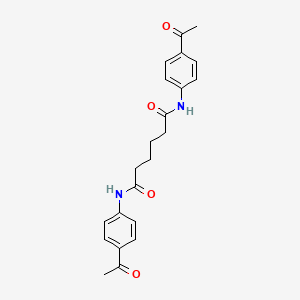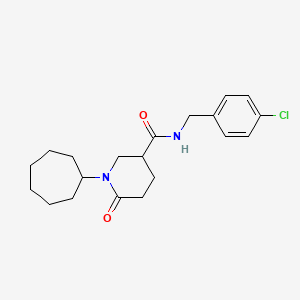![molecular formula C19H29NO5 B5029323 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate, also known as DSP-4, is a chemical compound that has been widely used in scientific research for many years. It acts as a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating a wide range of physiological processes, including attention, arousal, and stress response. The purpose of
Wirkmechanismus
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate acts by selectively binding to and destroying noradrenergic neurons, which are characterized by the presence of the noradrenaline transporter (NET) protein. Once inside the neuron, 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate is metabolized into a reactive metabolite that forms covalent bonds with proteins and other cellular components, leading to cell death. The selectivity of 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate for noradrenergic neurons is thought to be due to the high expression of NET in these cells compared to other neurons.
Biochemical and Physiological Effects
The destruction of noradrenergic neurons by 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate leads to a depletion of noradrenaline levels in the brain and peripheral tissues, which can have a wide range of effects on behavior and physiology. In animal studies, 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate has been shown to impair attention, learning, and memory, as well as alter stress response and circadian rhythms. The effects of 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate on behavior and physiology can be modulated by various factors, such as age, sex, and environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate in lab experiments is its selectivity for noradrenergic neurons, which allows researchers to study the specific effects of noradrenaline depletion on behavior and physiology. 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate is also relatively easy to administer and has a well-established dose-response relationship. However, there are also several limitations to using 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate, such as the potential for off-target effects on other neurotransmitter systems, the need for careful control of experimental conditions, and the ethical considerations of using a neurotoxin in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate and its effects on behavior and physiology. Some possible areas of investigation include the interactions between noradrenergic and other neurotransmitter systems, the effects of noradrenaline depletion on brain plasticity and development, and the development of new therapies for conditions such as ADHD and Alzheimer's disease based on the modulation of noradrenergic activity. Additionally, new methods for administering 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate and controlling its effects could lead to more precise and informative experiments in the future.
Synthesemethoden
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate can be synthesized using a multi-step process that involves the reaction of 1-bromo-4-(2,5-dimethylphenoxy)butane with piperidine, followed by the oxidation of the resulting intermediate with potassium permanganate and the formation of the oxalate salt. The purity and yield of the final product can be optimized using various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate has been widely used as a tool for studying the role of noradrenergic neurons in various physiological and pathological conditions, such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and Parkinson's disease. By selectively destroying these neurons, researchers can investigate the effects of noradrenaline depletion on behavior, cognition, and brain function. 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate has also been used to study the interactions between noradrenergic and other neurotransmitter systems, such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15-8-9-16(2)17(14-15)19-13-7-6-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h8-9,14H,3-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWFXTMOXVPNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)

